molecular formula C7H3Cl2N B1293624 2,4-Dichlorobenzonitrile CAS No. 6574-98-7

2,4-Dichlorobenzonitrile

Cat. No. B1293624
Key on ui cas rn: 6574-98-7
M. Wt: 172.01 g/mol
InChI Key: GRUHREVRSOOQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405221B2

Procedure details

A solution of 4-chlorobenzyl bromide (Lancaster Chemical) (10.0 g, 48.6 mmol) in 40 mL ether was added under nitrogen to a suspension of magnesium turnings (Alpha Chemical Inc.) in ether (60 mL) over 10 minutes. The suspension was stirred for 2 h and the supernatant was cannulated under nitrogen into another round bottom flask fitted with a magnetic stirrer bar. Then 2,4-dichlorobenzonitrile (7.0 g, 40.5 mmol) in 65 mL ether was slowly added under nitrogen to the Grignard solution and the mixture was stirred over night at room temperature. The imine precipitated out of solution and the mixture was refluxed for 3 h. The reaction mixture was cooled and poured into a flask containing 50 mL ethyl acetate and 50 mL 2N HCl. Stirred vigorously to hydrolyze the imine, separated the organic layer and dried it over anhydrous magnesium sulfate. The desiccant was filtered off and the solvent volume reduced under reduced pressure. The crude product was flash chromatographed on silica gel (92/8 hexanes/ethyl acetate) to give product. 1H NMR 500 MHz (CDCl3): δ 4.40 (s, 2H), 7.2-7.6 (m, 7H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[Mg].[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:23]CC>>[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:23]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
60 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)Cl
Name
Quantity
65 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatant was cannulated under nitrogen into another round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer bar
STIRRING
Type
STIRRING
Details
the mixture was stirred over night at room temperature
CUSTOM
Type
CUSTOM
Details
The imine precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured into a flask
ADDITION
Type
ADDITION
Details
containing 50 mL ethyl acetate and 50 mL 2N HCl
STIRRING
Type
STIRRING
Details
Stirred vigorously
CUSTOM
Type
CUSTOM
Details
separated the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried it over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (92/8 hexanes/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C(=O)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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